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molecular formula C16H25NO B8446238 1-Diethylamino-6-phenylhexan-3-one

1-Diethylamino-6-phenylhexan-3-one

Cat. No. B8446238
M. Wt: 247.38 g/mol
InChI Key: LOJPWUQJDCRVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959322

Procedure details

Add to a solution of 1-diethylamino-6-phenylhex-2-yne (27.1 g) in concentrated sulphuric acid (7.6 cc) diluted with water (77 cc) at 70° mercuric sulphate (1.6 g), and keep the solution under nitrogen for one hour; cool, make basic with sodium hydroxide solution, and filter through glass wool to remove mercuric oxide. Extract the product with ether and evaporate the washed and dried ethereal solution, leaving crude 1-diethylamino-6-phenylhexan-3-one. Distil under reduced pressure with this ketoamine undergoing partial elimination of diethylamine, to obtain a mixture of the ketoamine, and 6-phenylhex-1-en-3-one (18.9 g), b.p. 96°/0.003 mm.
Name
1-diethylamino-6-phenylhex-2-yne
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric sulphate
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
77 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:2].[OH-:18].[Na+]>S(=O)(=O)(O)O.O>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][C:6](=[O:18])[CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
1-diethylamino-6-phenylhex-2-yne
Quantity
27.1 g
Type
reactant
Smiles
C(C)N(CC#CCCCC1=CC=CC=C1)CC
Name
Quantity
7.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
mercuric sulphate
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
77 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
filter through glass wool
CUSTOM
Type
CUSTOM
Details
to remove mercuric oxide
EXTRACTION
Type
EXTRACTION
Details
Extract the product with ether
CUSTOM
Type
CUSTOM
Details
evaporate the
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried ethereal solution

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC(CCCC1=CC=CC=C1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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